molecular formula C18H19ClN4O3S B12140306 3-[(2-chlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

3-[(2-chlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12140306
M. Wt: 406.9 g/mol
InChI Key: ZILLRCTZSJDEJH-UHFFFAOYSA-N
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Description

3-[(2-chlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is known for its potential biological activities, including antimicrobial and antifungal properties. The presence of the 1,2,4-triazole ring in its structure makes it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the 1,2,4-triazole ring: The synthesis begins with the formation of the 1,2,4-triazole ring. This can be achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.

    Introduction of the 2-chlorobenzyl group: The 2-chlorobenzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the 1,2,4-triazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 3,4,5-trimethoxyphenyl group: The final step involves the attachment of the 3,4,5-trimethoxyphenyl group. This can be achieved through a coupling reaction using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (chlorine, bromine), alkylating agents, and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives or hydrogenated aromatic rings.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(2-chlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial and antifungal activities. It has shown potential in inhibiting the growth of various bacterial and fungal strains.

    Medicine: Investigated for its potential as an anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial applications due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-[(2-chlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as methionine aminopeptidase, which is crucial for bacterial growth and survival.

    Disruption of Cellular Processes: By binding to specific receptors or enzymes, the compound can disrupt essential cellular processes, leading to cell death or growth inhibition.

    Pathways Involved: The compound may interfere with pathways related to DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another 1,2,4-triazole derivative used as an antifungal agent.

    Anastrozole: A triazole-based drug used in the treatment of breast cancer.

    Flupoxam: A triazole-containing herbicide.

Uniqueness

3-[(2-chlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the 2-chlorobenzyl and 3,4,5-trimethoxyphenyl groups enhances its antimicrobial and antifungal properties compared to other triazole derivatives.

Properties

Molecular Formula

C18H19ClN4O3S

Molecular Weight

406.9 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H19ClN4O3S/c1-24-14-8-12(9-15(25-2)16(14)26-3)17-21-22-18(23(17)20)27-10-11-6-4-5-7-13(11)19/h4-9H,10,20H2,1-3H3

InChI Key

ZILLRCTZSJDEJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC3=CC=CC=C3Cl

Origin of Product

United States

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